molecular formula C12H14N2O2 B13589652 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid

3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13589652
M. Wt: 218.25 g/mol
InChI Key: CCFRZDMZQCMMBB-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused to a 2,2-dimethylpropanoic acid moiety. These analogs share the imidazo[1,2-a]pyridine scaffold, known for its pharmacological relevance, including antitumor, anxiolytic, and cardiovascular activities .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

CCFRZDMZQCMMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

. This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.

Industrial Production Methods:

Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . These methods are scalable and can be adapted for large-scale production, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid is used as a building block for the synthesis of more complex molecules

Biology:

The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine:

In medicine, derivatives of this compound have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents . They are also being investigated for their potential use in treating cancer, cardiovascular diseases, and neurological disorders.

Industry:

In the industrial sector, the compound’s versatility allows it to be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure enables it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,2-dimethyl group introduces steric hindrance, which may reduce metabolic degradation or alter binding kinetics compared to linear-chain analogs like the hydrate .
  • Heterocyclic Core : Imidazo[1,2-a]pyridine derivatives generally exhibit higher metabolic stability than imidazo[1,2-b]pyridazine analogs (e.g., Bamirastin) due to differences in ring electronics .

Q & A

Q. What are the common synthetic routes for 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multicomponent reactions and condensation processes . A standard route includes:

Condensation : Reacting 2-aminopyridine with α-halo ketones (e.g., chloroacetone) in the presence of a base like potassium carbonate to form the imidazo[1,2-a]pyridine core .

Carboxymethylation : Introducing the 2,2-dimethylpropanoic acid moiety using carboxymethylating agents (e.g., chloroacetic acid derivatives) under basic conditions .
Key factors :

  • Catalysts : Pd-based catalysts enhance cross-coupling efficiency in multicomponent reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .

Q. How does the compound’s structure influence its solubility and reactivity in biological systems?

The 2,2-dimethylpropanoic acid group enhances aqueous solubility by introducing a polar carboxylic acid moiety, while the imidazo[1,2-a]pyridine core provides π-π stacking interactions for receptor binding. The dimethyl group at the β-position sterically shields the carboxylic acid, reducing nonspecific metabolic degradation .

Q. What are the primary mechanisms of action observed for this compound in preclinical studies?

The compound modulates enzyme activity (e.g., acetylcholinesterase inhibition) and interacts with G-protein-coupled receptors (GPCRs). For example:

  • Neurological effects : Inhibition of acetylcholinesterase increases acetylcholine levels, improving cholinergic signaling .
  • Anticancer activity : Disruption of mitochondrial membrane potential via Bcl-2 family protein modulation .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Contradictions arise from substituent-dependent target specificity . For example:

Modification Biological Outcome Reference
2,2-Dimethylpropanoic acid Enhanced metabolic stability and CNS penetration
Halogenation at position 6 Increased cytotoxicity (IC50 reduction by 40%)
Methodological approaches include computational docking to predict target affinity and SAR-guided synthesis to isolate specific activities .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?

The 2,2-dimethylpropanoic acid moiety introduces a chiral center , requiring:

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) for separation .
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor one enantiomer .
  • Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) .

Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic studies?

Key challenges include low oral bioavailability due to poor membrane permeability. Solutions:

  • Prodrug design : Esterification of the carboxylic acid to improve absorption .
  • Microsomal stability assays : Use of liver microsomes to predict metabolic clearance .
  • Plasma protein binding studies : Equilibrium dialysis to assess free drug fraction .

Q. What methodologies elucidate the compound’s interaction kinetics with enzymes like acetylcholinesterase?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predicts binding poses and residence times .

Q. How do computational models improve toxicity profiling for derivatives?

  • ADMET prediction : Tools like SwissADME assess hepatotoxicity and hERG channel inhibition .
  • QSAR models : Relate structural descriptors (e.g., logP, topological polar surface area) to LD50 values .

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